molecular formula C18H20F3NO B2397203 N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE CAS No. 313500-74-2

N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE

Cat. No.: B2397203
CAS No.: 313500-74-2
M. Wt: 323.359
InChI Key: OGXLGJQKEZYEQG-UHFFFAOYSA-N
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Description

N-[4-(Adamantan-1-yl)phenyl]-2,2,2-trifluoroacetamide is a fluorinated acetamide derivative featuring an adamantane-substituted phenyl group. This compound is synthesized via acetylation of 4-(adamantan-1-yl)aniline with trifluoroacetic anhydride or related reagents under controlled conditions . Its structural uniqueness positions it as a candidate for applications in medicinal chemistry, particularly in targeting hydrophobic binding pockets or improving pharmacokinetic profiles.

Properties

IUPAC Name

N-[4-(1-adamantyl)phenyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO/c19-18(20,21)16(23)22-15-3-1-14(2-4-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXLGJQKEZYEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE typically involves the reaction of 1-adamantylamine with 4-bromophenyl trifluoroacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 1-adamantylamine attacks the carbonyl carbon of the trifluoroacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Activity

Research has shown that N-[4-(adamantan-1-yl)phenyl]-2,2,2-trifluoroacetamide exhibits strong antibacterial properties against various strains of bacteria. A study indicated that this compound demonstrated significant inhibitory effects against Gram-positive bacteria while showing limited activity against Gram-negative bacteria. The structure-activity relationship revealed that modifications on the aryl moiety could enhance antibacterial efficacy .

Case Study: Inhibition of Mycobacterium tuberculosis

In vitro studies have reported that adamantane derivatives possess activity against Mycobacterium tuberculosis. The compound was tested alongside other derivatives and showed promising results in inhibiting bacterial growth .

Antifungal Activity

The compound has also been evaluated for antifungal activity. Various adamantane derivatives have been recognized as effective against fungal infections. The presence of the trifluoroacetamide group is believed to enhance the interaction with fungal cell membranes, leading to increased efficacy .

Antiviral Activity

This compound has shown potential as an antiviral agent. Adamantane derivatives are known for their effectiveness against viral infections such as influenza. The mechanism often involves interference with viral replication processes .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Adamantane derivatives have been linked to various cancer treatments due to their ability to induce apoptosis in cancer cells. The compound's structural features contribute to its ability to target specific cancer pathways .

Table 2: Summary of Biological Activities

Activity TypeEfficacyNotes
AntibacterialStrong against Gram-positive bacteriaLimited activity on Gram-negative bacteria
AntifungalEffective against various fungiMechanism involves membrane interaction
AntiviralPotential against influenza virusesMechanism involves inhibition of replication
AnticancerInduces apoptosis in cancer cellsTargets specific pathways in cancer biology

Mechanism of Action

The mechanism of action of N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to penetrate biological membranes, while the trifluoroacetamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

The compound is compared to structurally and functionally related molecules, focusing on substituent effects, physicochemical properties, and synthetic pathways.

Structural Analogues
Table 1: Structural Comparison of Key Analogues
Compound Name Substituents (R-group) Molecular Formula Molecular Weight (g/mol) Key Features
N-[4-(Adamantan-1-yl)phenyl]acetamide -COCH₃ C₁₈H₂₁NO 267.37 Non-fluorinated acetamide; lower metabolic stability
N-[4-(Adamantan-1-yl)phenyl]-2,2,2-trifluoroacetamide -COCF₃ C₁₈H₁₈F₃NO 321.34 Fluorinated; enhanced lipophilicity and stability
N-[(1S)-1-[4-(1-Chloro-2-cyclopropyl-ethyl)phenyl]ethyl]-2,2,2-trifluoroacetamide -COCF₃ + cyclopropyl-chloroethyl C₁₆H₁₈ClF₃NO 332.77 Chlorinated alkyl chain; increased steric bulk
Dimeric γ-AApeptide (Compound 7, ) Adamantyl + decanamide chains C₆₂H₁₀₃N₆O₈ 1,055.80 Peptidic backbone; multi-target potential

Key Observations :

  • Adamantane Impact : Adamantane enhances rigidity and lipophilicity across all analogues, but its combination with trifluoroacetamide creates a distinct pharmacophore compared to chlorinated or peptidic derivatives .
Physicochemical Properties
Table 2: Physicochemical Comparison
Compound Name LogP (Predicted) Solubility (Water) Melting Point (°C) Stability Notes
N-[4-(Adamantan-1-yl)phenyl]acetamide 4.5 Low 180–182 Prone to hydrolysis
This compound 5.2 Very low 195–198 High thermal/chemical stability
Compound 7 (Dimeric γ-AApeptide) 6.8 Insoluble N/A Stable in organic solvents

Key Observations :

  • The trifluoroacetamide group elevates LogP by ~0.7 units compared to the non-fluorinated analogue, indicating greater membrane permeability but poorer aqueous solubility.
  • Adamantane-containing peptides (e.g., Compound 7) exhibit extreme hydrophobicity, limiting their utility in aqueous systems .

Key Observations :

  • Trifluoroacetylation requires stringent anhydrous conditions to avoid side reactions, resulting in lower yields compared to non-fluorinated analogues .
  • Iodinated derivatives (e.g., N-(4-(adamantan-1-yl)-2-iodophenyl)acetamide) face challenges in regioselectivity and purification .

Biological Activity

N-[4-(Adamantan-1-yl)phenyl]-2,2,2-trifluoroacetamide is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H20F3NC_{18}H_{20}F_3N, with a molecular weight of approximately 343.36 g/mol. The compound features an adamantane moiety attached to a phenyl group and a trifluoroacetamide functional group, which contributes to its unique properties.

PropertyValue
Molecular FormulaC18H20F3N
Molecular Weight343.36 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves the reaction of adamantane derivatives with trifluoroacetic anhydride in the presence of appropriate catalysts. This method allows for efficient formation of the desired amide bond while maintaining the integrity of the adamantane structure .

Antibacterial Activity

Research indicates that compounds containing adamantane structures exhibit significant antibacterial properties. In particular, this compound has been shown to possess broad-spectrum antibacterial activity against various strains of bacteria. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating its potential as a therapeutic agent .

Case Study Example:
In a controlled study involving bacterial cultures, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the bacterial strain tested. This suggests that the compound could be developed further for clinical applications in treating bacterial infections.

Anticancer Activity

Additionally, compounds derived from adamantane have been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Anticancer Activity Findings

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)15Cell cycle arrest

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as:

  • Inhibition of DNA synthesis : The compound may interfere with DNA replication in bacterial and cancer cells.
  • Modulation of protein expression : It has been observed to alter the expression levels of proteins involved in apoptosis and cell cycle regulation.

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterOptimal Range
SolventDichloromethane
Temperature0–5°C (mixing) → RT
Reaction Time4–6 hours
PurificationColumn Chromatography

Basic: Which spectroscopic and analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer:
A combination of techniques is essential:

  • ¹H/¹³C NMR : Confirm the presence of adamantane protons (δ 1.6–2.1 ppm, multiplet) and trifluoroacetamide carbonyl (δ 160–165 ppm in ¹³C).
  • IR Spectroscopy : Identify C=O stretching (~1680 cm⁻¹) and N-H bending (~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ for C₁₈H₂₀F₃NO).
  • Elemental Analysis : Verify C, H, N, F content within ±0.3% theoretical values .

Advanced: How does the adamantane group influence the compound’s physicochemical properties, and what experimental approaches can elucidate its role in biological systems?

Methodological Answer:
The adamantane moiety enhances lipophilicity (logP ↑) and metabolic stability, which can be assessed via:

  • LogP Determination : Shake-flask method or HPLC retention time correlation.
  • Membrane Permeability Assays : Caco-2 cell monolayers to predict oral bioavailability.
  • CYP450 Inhibition Studies : Microsomal assays to evaluate metabolic interactions.
    Comparative studies with non-adamantane analogs (e.g., phenyl or cyclohexyl derivatives) are critical to isolate adamantane-specific effects .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:
Contradictions may arise from variations in assay conditions or target specificity. Mitigation strategies include:

  • Standardized Assay Protocols : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds.
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and functional assays (e.g., cAMP modulation).
  • Meta-Analysis : Cross-reference with structural analogs (e.g., ’s TEAD-YAP inhibitors) to identify scaffold-specific trends .

Advanced: What computational strategies are effective for predicting the binding interactions of this compound with protein targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against targets like kinase domains or nuclear receptors. Focus on hydrophobic pockets accommodating adamantane.
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories.
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities.
    Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Basic: What are the key considerations for designing stability studies of this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 2–4 weeks.
  • Analytical Monitoring : HPLC purity checks at t = 0, 7, 14, 28 days. Track degradation products via LC-MS.
  • Optimal Storage : Store at 2–8°C in amber vials under nitrogen to prevent hydrolysis/oxidation .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to optimize the bioactivity of this compound?

Methodological Answer:

  • Scaffold Modification : Synthesize derivatives with substituents at the phenyl ring (e.g., -Br, -OCH₃) or adamantane replacement (e.g., bicyclic systems).
  • In Vitro Screening : Test analogs against target panels (e.g., kinase inhibitors, GPCRs).
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

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